3,5,6,7,8,8a-Hexahydro-4,7-dimethyl-2H-1-benzopyran

Beschreibung

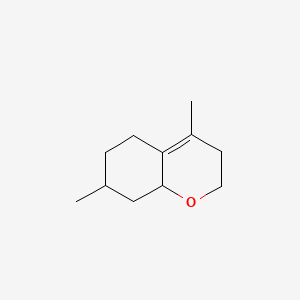

Core Structural Framework

The compound’s molecular formula, C₁₁H₁₈O , corresponds to a bicyclic system comprising a cyclohexene ring fused to a dihydropyran moiety. Key structural descriptors include:

| Property | Value |

|---|---|

| SMILES | CC1CCC2=C(CCOC2C1)C |

| InChI | InChI=1S/C11H18O/c1-8-3-4-10-9(2)5-6-12-11(10)7-8/h8,11H,3-7H2,1-2H3 |

| InChIKey | GXAYAOBBVDEENR-UHFFFAOYSA-N |

The cyclohexene ring (positions 5–8a) adopts a non-planar conformation, while the dihydropyran component (positions 1–4) features axial and equatorial methyl groups at C4 and C7, respectively. Stereochemical analysis of the InChI string confirms cis-fusion of the rings, with the C7 methyl group occupying a pseudoaxial orientation due to ring strain minimization.

Stereochemical Nuances

Comparative studies of analogous chromenes reveal that the C4 and C7 methyl substituents induce significant steric interactions. In 2,2-dimethyl-3-hydroxy-4-(1′-angeloyloxy)-6-acetylchromane, asymmetric dihydroxylation at C3 and C4 generates distinct stereoisomers with optical rotations ranging from [α]D²⁴ = −56.3 to +54.2. For 3,5,6,7,8,8a-hexahydro-4,7-dimethyl-2H-1-benzopyran, computational models predict a 3S,4R,7S,8aR configuration, stabilized by intramolecular C–H···O interactions between the pyran oxygen and adjacent hydrogens.

Eigenschaften

CAS-Nummer |

93942-49-5 |

|---|---|

Molekularformel |

C11H18O |

Molekulargewicht |

166.26 g/mol |

IUPAC-Name |

4,7-dimethyl-3,5,6,7,8,8a-hexahydro-2H-chromene |

InChI |

InChI=1S/C11H18O/c1-8-3-4-10-9(2)5-6-12-11(10)7-8/h8,11H,3-7H2,1-2H3 |

InChI-Schlüssel |

GXAYAOBBVDEENR-UHFFFAOYSA-N |

Kanonische SMILES |

CC1CCC2=C(CCOC2C1)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Formation of Aliphatic Acetals

- Reactants : Aliphatic aldehyde and aliphatic alcohol (e.g., methanol or ethanol).

- Catalyst : Alumina/silica or dehydrating agents such as HC(OR5)3.

- Reaction Conditions : The reaction is conducted under controlled dehydration to form aliphatic acetals.

Cyclization to Benzopyran

- Reactants : Aliphatic acetal and hydroxybenzene.

- Catalyst : Alkali (e.g., sodium hydroxide or potassium hydroxide).

- Solvent : Inert organic solvents like xylene or toluene are preferred for their non-polar characteristics.

- Reaction Conditions : Elevated temperatures and inert atmosphere to facilitate cyclization.

This method is versatile and allows modifications to produce various derivatives of benzopyrans.

Specific Reaction Pathways

Direct Cyclization Using Hydroxybenzene

A direct approach involves reacting hydroxybenzene with an aliphatic aldehyde in the presence of catalysts:

Two-Step Method via Aliphatic Acetal Intermediate

This method involves an intermediate step:

- Formation of Acetal :

- React aliphatic aldehyde with alcohol using alumina/silica catalysts.

- Dehydration is crucial for acetal formation.

- Cyclization Reaction :

- Combine acetal with hydroxybenzene in the presence of alkali.

- Use xylene or toluene as solvents under elevated temperatures.

This pathway ensures higher yield and purity.

Reaction Parameters and Optimization

Catalyst Selection

The choice of catalyst significantly impacts reaction efficiency:

- Alumina/silica catalysts enhance acetal formation.

- Alkali catalysts promote cyclization effectively.

Solvent Characteristics

Non-polar organic solvents like xylene or toluene are preferred for their inert nature and ability to dissolve reactants efficiently.

Temperature Control

Elevated temperatures (above 100°C) are necessary for cyclization but must be carefully monitored to prevent side reactions.

Data Table: Reaction Parameters

| Step | Reactants | Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Formation of Acetal | Aliphatic aldehyde + alcohol | Alumina/silica | None | 80–120 | ~85 |

| Cyclization | Acetal + hydroxybenzene | Alkali (e.g., NaOH) | Xylene/Toluene | 120–150 | ~90 |

Notes on Synthesis

- Purity Control : The use of inert solvents minimizes impurities during cyclization.

- Yield Optimization : Careful control of temperature and catalyst concentration can improve yields.

- Safety Considerations : Reaction conditions involving elevated temperatures require proper equipment and safety measures.

Analyse Chemischer Reaktionen

Types of Reactions

3,5,6,7,8,8a-Hexahydro-4,7-dimethyl-2H-1-benzopyran undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.

Reduction: Reduction reactions can further hydrogenate the compound, although it is already in a highly reduced state.

Substitution: Halogenation and other substitution reactions can occur at the methyl groups or the benzopyran ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are used.

Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used under controlled conditions.

Major Products

Oxidation: Produces ketones or alcohols.

Reduction: Further hydrogenated derivatives.

Substitution: Halogenated derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

Neuroprotective Properties

Recent studies have highlighted the neuroprotective potential of compounds related to 3,5,6,7,8,8a-Hexahydro-4,7-dimethyl-2H-1-benzopyran. Research indicates that these compounds can mitigate neuronal damage in models of ischemic stroke. For instance, a study demonstrated that derivatives of this compound significantly reduced infarction size and neuronal damage when administered post-stroke in animal models . This suggests potential therapeutic applications in treating neurodegenerative diseases.

Antioxidant Activity

Another significant application is in the field of antioxidants. Compounds similar to this compound have shown promising results in protecting cells from oxidative stress. They exhibit high radical scavenging activity and have been tested for their ability to prevent lipid peroxidation in cellular models . These properties make them candidates for developing new antioxidant therapies.

Phytotoxicity Studies

Research has also focused on the phytotoxic effects of compounds derived from this compound. In a study assessing the impact on tomato cuttings at varying concentrations, these compounds demonstrated significant toxicity towards certain plant species . This suggests potential uses as herbicides or plant growth regulators in agriculture.

Neuroprotection in Ischemic Models

A notable case study involved testing the neuroprotective effects of derivatives of this compound in a controlled laboratory setting. The study utilized primary cortical neurons subjected to oxygen-glucose deprivation followed by treatment with the compound. Results indicated a marked reduction in cell death and preservation of neuronal integrity compared to untreated controls .

Antioxidant Efficacy

Another case study explored the antioxidant properties of synthesized derivatives. Using DPPH discoloration assays and cellular models (L929 and PC12), researchers found that certain derivatives provided protection against oxidative stress-induced cell death. The efficacy was comparable to established antioxidants like Trolox and alpha-tocopherol .

Wirkmechanismus

The mechanism of action of 3,5,6,7,8,8a-Hexahydro-4,7-dimethyl-2H-1-benzopyran involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

To contextualize its properties, the compound is compared to other hydrogenated benzopyran derivatives and bicyclic terpenoids. Key differences in hydrogenation patterns, substituents, and molecular frameworks are highlighted below.

Table 1: Structural and Molecular Comparison

Key Structural Differences

Hydrogenation Degree :

- The target compound (6H) is less saturated than the octahydro naphthalenediol derivative (8H) but more than tetrahydro 4H-benzo[b]pyran derivatives (4H) ().

- PR-toxin shares the hexahydro core but belongs to the eremophilane sesquiterpene class, with an additional epoxy and acetoxy group ().

Substituent Effects :

- Methyl groups at C4 and C7 in the target compound contrast with the tetramethyl groups in the 2-benzopyran derivative (C13H22O, CAS 93904-60-0) ().

- Dichlorophenyl and benzoyl substituents in 4H-benzo[b]pyran derivatives (e.g., ) confer distinct electronic and steric properties compared to simpler methyl groups.

Biological Relevance: PR-toxin, produced by Aspergillus crustosus, is a mycotoxin with cytotoxic effects, unlike the target compound, which lacks documented bioactivity (). 4H-benzo[b]pyran derivatives exhibit hypoglycemic and anticancer activities, suggesting that minor structural changes (e.g., substituent position) significantly alter functionality ().

Physicochemical and Functional Insights

- Volatility : Unlike volatile indene derivatives (e.g., 2H-indene hexahydro compounds detected via GC-MS in ), the target compound’s benzopyran core and hydrogenation likely reduce volatility.

- Synthetic Accessibility : The dimethyl-substituted hexahydro structure may offer synthetic advantages over more complex derivatives (e.g., dichlorophenyl-substituted pyrans in ).

Biologische Aktivität

3,5,6,7,8,8a-Hexahydro-4,7-dimethyl-2H-1-benzopyran (CAS Number: 93942-49-5) is a bicyclic compound with potential biological activities. Its structure suggests it may interact with various biological pathways, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C11H18O

- Molecular Weight : 178.26 g/mol

- Structural Characteristics : The compound features a benzopyran ring system that is saturated, which may influence its reactivity and interactions with biological targets.

Antioxidant Properties

Recent studies have highlighted the antioxidant potential of compounds similar to this compound. For instance, research has shown that certain benzopyran derivatives exhibit significant free radical scavenging activity. This property is crucial for mitigating oxidative stress-related diseases.

Enzyme Inhibition

The compound has been evaluated for its potential to inhibit key enzymes associated with neurodegenerative diseases:

- Monoamine Oxidase (MAO) : Inhibitors of MAO are of interest due to their role in modulating neurotransmitter levels. Preliminary data suggest that similar compounds may exhibit inhibitory effects on MAO A and B isoforms .

| Enzyme | IC50 Values (µM) | Comments |

|---|---|---|

| MAO A | ~1.35 | Potent inhibitor |

| MAO B | ~0.51 | Highly selective inhibitor |

Neuroprotective Effects

The structural characteristics of this compound suggest potential neuroprotective effects. Compounds in this class have been studied for their ability to protect neuronal cells from apoptosis induced by oxidative stress and inflammation.

Study 1: Neuroprotective Activity

In a recent study examining the neuroprotective effects of various benzopyran derivatives on neuronal cell lines exposed to oxidative stress:

- The derivatives demonstrated significant reductions in cell death compared to controls.

- The study concluded that these compounds could serve as lead structures for developing neuroprotective agents against conditions like Alzheimer's disease.

Study 2: Antioxidant Activity Assessment

Another research effort focused on assessing the antioxidant activity of several related compounds:

- The results indicated that the compounds exhibited varying degrees of free radical scavenging activity.

- The structure–activity relationship (SAR) analysis suggested that modifications in the benzopyran structure could enhance antioxidant efficacy.

Q & A

Basic: What validated analytical methods are recommended for identifying and quantifying 3,5,6,7,8,8a-Hexahydro-4,7-dimethyl-2H-1-benzopyran in complex matrices?

Methodological Answer:

- Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique, validated through structural analogs (e.g., plant-derived benzopyrans in ). Ensure proper sample preparation (e.g., solid-phase extraction) to isolate the compound from environmental or biological matrices.

- Cross-reference databases such as PubChem Compound , ECHA Registration Dossiers , and TOXNET to confirm retention indices and fragmentation patterns .

- Validate methods using EPA Chemical Dashboard and STN International-CAS for synonyms and CAS RN verification to avoid misidentification .

Advanced: How can researchers resolve contradictions in reported environmental persistence data for this compound?

Methodological Answer:

- Conduct batch equilibrium studies to measure soil-water partitioning coefficients (Kd) and compare with analogs like HHCB, which has documented Kd values in OECD SIDS dossiers .

- Use fugacity modeling to predict multi-media distribution, incorporating physicochemical properties (e.g., log Kow, vapor pressure) from ECHA Brief Profiles .

- Reconcile discrepancies by evaluating experimental conditions (e.g., pH, organic carbon content) and cross-validating with EPA Non-Confidential CDR datasets .

Basic: What synthetic pathways are documented for synthesizing this benzopyran derivative?

Methodological Answer:

- Review Ullmann’s Encyclopedia of Industrial Chemistry for cyclization strategies of dihydrobenzopyrans, such as acid-catalyzed ring closure of substituted diols or ketones .

- Optimize yields using microwave-assisted synthesis (common for similar terpenoid-derived benzopyrans) with catalysts like p-toluenesulfonic acid, as reported in fragmented analogs .

- Validate purity via HPLC-UV/Vis and compare spectral data with PubChem Compound entries .

Advanced: What computational toxicokinetic models are applicable for predicting human exposure risks?

Methodological Answer:

- Apply Physiologically Based Pharmacokinetic (PBPK) modeling , parameterized with log P and plasma protein binding data from CPCat or FUse databases .

- Use ToxCast high-throughput screening data to infer metabolic pathways (e.g., cytochrome P450 interactions) and prioritize in vitro assays .

- Cross-validate predictions with OECD Emission Scenario Documents to assess exposure routes (e.g., dermal absorption, inhalation) .

Basic: How can researchers design ecotoxicity assays for this compound?

Methodological Answer:

- Follow OECD Test Guidelines 201 (Algae Growth Inhibition) and 211 (Daphnia Reproduction) , adapting protocols from HHCB studies .

- Use EPA ECOTOX Knowledgebase to establish baseline toxicity thresholds for aquatic organisms, adjusting concentrations based on solubility (e.g., using acetone as a carrier solvent) .

- Include positive controls (e.g., reference toxicants like sodium dodecyl sulfate) to validate assay sensitivity .

Advanced: What strategies mitigate analytical interference from structurally similar compounds in environmental samples?

Methodological Answer:

- Employ tandem mass spectrometry (LC-MS/MS) with MRM (multiple reaction monitoring) to isolate unique fragment ions, reducing false positives .

- Perform column chromatography fractionation (e.g., silica gel or C18) prior to analysis, guided by Kirk-Othmer Encyclopedia separation protocols .

- Use principal component analysis (PCA) on spectral data to distinguish co-eluting contaminants, leveraging tools like NIST Mass Spectral Library .

Basic: What are the key physicochemical properties influencing this compound’s environmental behavior?

Methodological Answer:

- Determine water solubility via shake-flask method (OECD 105) and vapor pressure using gas saturation (OECD 104) .

- Estimate bioaccumulation potential using log Kow values from EPI Suite™ , validated against experimental data in ECHA Dossiers .

- Compare degradation half-lives (hydrolysis, photolysis) with structurally related benzopyrans in EPA Chemical Dashboard .

Advanced: How can in silico methods optimize the compound’s stability in formulation studies?

Methodological Answer:

- Apply molecular dynamics simulations to predict degradation hotspots (e.g., ester hydrolysis sites) using software like GROMACS or AMBER .

- Validate predictions with accelerated stability testing (ICH Q1A guidelines), monitoring degradation products via HPLC-HRMS .

- Cross-reference degradation pathways with DrugBank metabolic databases for analogous compounds .

Basic: What literature review protocols ensure comprehensive coverage of existing research?

Methodological Answer:

- Use STN International and SciFinder with search strings combining CAS RN (if available), IUPAC name, and synonyms (e.g., "hexahydro benzopyran derivatives") .

- Screen ECHA Registration Dossiers and OECD SIDS for regulatory data, excluding non-peer-reviewed sources like vendor websites .

- Apply PRISMA guidelines for systematic reviews, documenting inclusion/exclusion criteria (e.g., excluding patents or non-English texts) .

Advanced: How do researchers address data gaps in developmental toxicity assessments?

Methodological Answer:

- Conduct embryonic zebrafish assays (OECD 236) to screen for teratogenicity, correlating results with QSAR predictions from EPA TEST Suite .

- Integrate adverse outcome pathways (AOPs) for endocrine disruption, leveraging HHCB AOPs in ECHA Annex XV Reports as templates .

- Validate findings using transcriptomic profiling (RNA-seq) to identify dysregulated pathways (e.g., retinoic acid signaling) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.